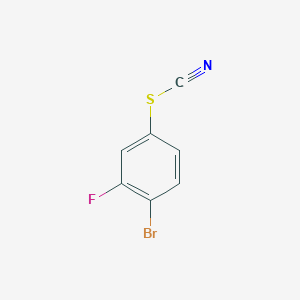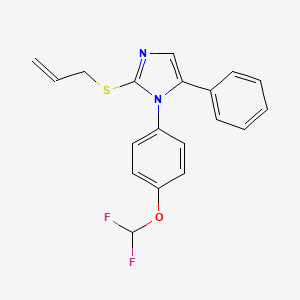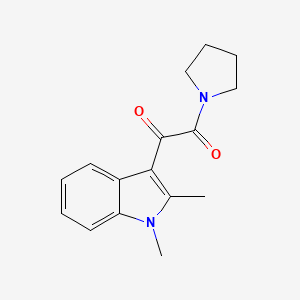
4-Bromo-3-fluorophenylthiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluorophenylthiocyanate is a chemical compound with the CAS Number: 2149601-22-7 . It has a molecular weight of 232.08 and its IUPAC name is 1-bromo-2-fluoro-4-thiocyanatobenzene . It is a solid at ambient temperature .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluorophenylthiocyanate is represented by the InChI code: 1S/C7H3BrFNS/c8-6-2-1-5 (11-4-10)3-7 (6)9/h1-3H . This indicates that the molecule consists of a benzene ring with bromo, fluoro, and thiocyanate substituents.Physical And Chemical Properties Analysis
4-Bromo-3-fluorophenylthiocyanate is a solid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis of Fluorescent Probes
4-Bromo-3-fluorophenylthiocyanate: is used in the synthesis of fluorescent probes, which are essential tools in biological and chemical research. These probes can selectively bind to specific biomolecules, allowing researchers to track biological processes, detect the presence of specific ions or molecules, and visualize cellular components under a microscope .
Development of Biomedical Materials
In the field of biomedical engineering, 4-Bromo-3-fluorophenylthiocyanate contributes to the development of functional materials. It can be incorporated into the design of long-wavelength fluorescent probes that have applications in disease diagnosis and theranostics, which combine therapy and diagnostics .
Creation of Organic Fluorophores
The compound is instrumental in creating organic fluorophores, which have ushered in new possibilities in biology and materials science. These fluorophores are used in various analytical, imaging, and sensing techniques, providing insights into the physicochemical properties and functions of biological systems .
Analytical Chemistry Applications
4-Bromo-3-fluorophenylthiocyanate: plays a role in analytical chemistry, where it’s used as a building block for synthesizing compounds that can be used in chromatography and mass spectrometry. These techniques are crucial for the qualitative and quantitative analysis of chemical substances .
Pharmaceutical Research
This chemical serves as a precursor in pharmaceutical research for the synthesis of various drug candidates. Its reactivity with different functional groups makes it a valuable compound for constructing complex molecules that could have therapeutic potential .
Materials Science and Nanoarchitectonics
In materials science, 4-Bromo-3-fluorophenylthiocyanate is used in nanoarchitectonics to construct functional materials from nanocomponents. This approach is particularly promising in the creation of bio-gels for tissue engineering, which can mimic the extracellular matrix and support cell growth .
Safety and Hazards
The safety information available indicates that 4-Bromo-3-fluorophenylthiocyanate is potentially dangerous. The hazard statements include H302+H312+H332;H314, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . The precautionary statements include P260;P280, which advise avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(4-bromo-3-fluorophenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-6-2-1-5(11-4-10)3-7(6)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGXLXVGEZLDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2878087.png)

![3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2878089.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2878090.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2878093.png)
![2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2878095.png)
![4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B2878096.png)


![2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid](/img/structure/B2878101.png)
![Allyl 2-(isobutylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2878102.png)